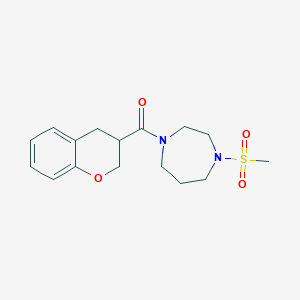![molecular formula C16H11ClN2O2 B5684730 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one CAS No. 90059-70-4](/img/structure/B5684730.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their wide range of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one typically involves the reaction of 4-chloroaniline with various reagents. One common method includes the reaction of 4-chloroaniline with ethyl glyoxalate to form an intermediate, which is then cyclized to produce the quinazolinone core . The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are often employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antimicrobial and anticancer activities.
Medicine: This compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 3-(4-Chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4-one
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJCGHMLFLPXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353334 |
Source


|
| Record name | ST062490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90059-70-4 |
Source


|
| Record name | ST062490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)


![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)

![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)
![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)
![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
